2-Methyl-6-(2,3,4-trifluorophenyl)piperidine
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Overview
Description
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is a chemical compound with the molecular formula C12H14F3N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and 2-methylpiperidine.
Condensation Reaction: The aldehyde group of 2,3,4-trifluorobenzaldehyde reacts with the amine group of 2-methylpiperidine under acidic or basic conditions to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
6-(2,3,4-Trifluorophenyl)piperidine: Lacks the methyl group, affecting its reactivity and biological activity.
2,6-Dimethylpiperidine: Lacks the trifluorophenyl group, leading to different applications and properties
Uniqueness
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is unique due to the presence of both the trifluorophenyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a trifluorophenyl group that enhances its lipophilicity, allowing for effective cell membrane penetration and interaction with various biological targets. The molecular formula is C12H12F3N, which contributes to its unique chemical behavior in biological systems.
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. The trifluorophenyl moiety is believed to play a crucial role in modulating the activity of these targets, potentially leading to therapeutic effects in various conditions such as inflammation and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
The compound has also been evaluated for its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and inhibition of tubulin polymerization . For instance, derivatives similar to this compound have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
Case Studies and Research Findings
- Antihyperalgesic Activity : In vivo studies have reported that related piperidine derivatives exhibit antihyperalgesic effects in mouse models. These studies suggest that modifications to the piperidine structure can enhance analgesic properties .
- Inflammation Models : Experimental models for asthma have shown that compounds similar to this compound can significantly reduce lung inflammation, indicating potential applications in treating respiratory conditions .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted on piperidine derivatives, revealing that specific substitutions on the piperidine ring can greatly influence biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl enhances lipophilicity and biological efficacy .
Data Tables
Activity | IC50 Value (µM) | Model/Cell Line |
---|---|---|
Anticancer Activity | 1.7 - 38 | Various human cancer cell lines |
Antimicrobial Activity | Variable | Specific bacterial strains |
Antihyperalgesic Effect | Not specified | Mouse models |
Properties
Molecular Formula |
C12H14F3N |
---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-methyl-6-(2,3,4-trifluorophenyl)piperidine |
InChI |
InChI=1S/C12H14F3N/c1-7-3-2-4-10(16-7)8-5-6-9(13)12(15)11(8)14/h5-7,10,16H,2-4H2,1H3 |
InChI Key |
YVWJICINFGWVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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